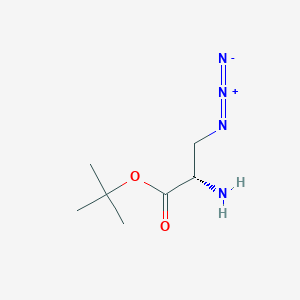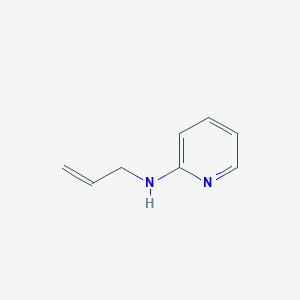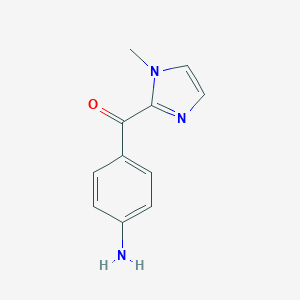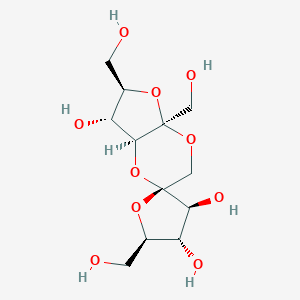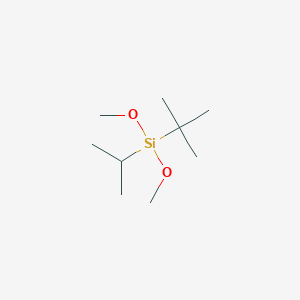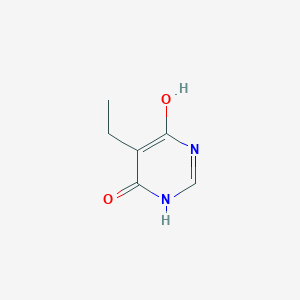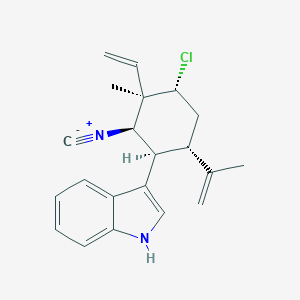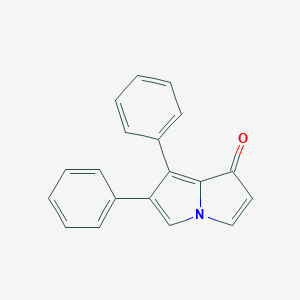
6,7-Diphenyl-1-pyrrolizinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diphenyl-1-pyrrolizinone, also known as diphenylpyrrolizine, is a chemical compound with the molecular formula C20H14N2O. It belongs to the class of pyrrolizine compounds, which are known for their diverse biological activities. Diphenylpyrrolizine has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6,7-Diphenyl-1-pyrrolizinoneolizine is not fully understood. However, it has been reported to act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the induction of reactive oxygen species (ROS). The compound has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Diphenylpyrrolizine has been reported to exhibit various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 6,7-Diphenyl-1-pyrrolizinoneolizine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenylpyrrolizine has several advantages for laboratory experiments. It is readily available, easy to synthesize, and has a high purity. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 6,7-Diphenyl-1-pyrrolizinoneolizine has some limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several future directions for research on 6,7-Diphenyl-1-pyrrolizinoneolizine. One area of interest is the development of novel derivatives of 6,7-Diphenyl-1-pyrrolizinoneolizine with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-Diphenyl-1-pyrrolizinoneolizine and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for the synthesis of 6,7-Diphenyl-1-pyrrolizinoneolizine and its derivatives could lead to the discovery of new compounds with enhanced biological activities.
Conclusion
In conclusion, 6,7-Diphenyl-1-pyrrolizinoneolizine is a promising compound with various potential applications in medicinal chemistry. The compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis of 6,7-Diphenyl-1-pyrrolizinoneolizine is straightforward, and the compound has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-1-pyrrolizinoneolizine and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6,7-Diphenyl-1-pyrrolizinoneolizine involves the reaction between 1,2-diphenylhydrazine and acetylacetone in the presence of a catalyst such as zinc chloride. The reaction proceeds through a cyclization process, resulting in the formation of 6,7-Diphenyl-1-pyrrolizinoneolizine. This method provides a high yield of 6,7-Diphenyl-1-pyrrolizinoneolizine and is widely used in the laboratory.
Applications De Recherche Scientifique
Diphenylpyrrolizine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 6,7-Diphenyl-1-pyrrolizinoneolizine has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Propriétés
Numéro CAS |
105508-03-0 |
|---|---|
Nom du produit |
6,7-Diphenyl-1-pyrrolizinone |
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
6,7-diphenylpyrrolizin-1-one |
InChI |
InChI=1S/C19H13NO/c21-17-11-12-20-13-16(14-7-3-1-4-8-14)18(19(17)20)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
YJFVWUAYZMPCSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=CC(=O)C3=C2C4=CC=CC=C4 |
Autres numéros CAS |
105508-03-0 |
Synonymes |
1-DAPON 6,7-diphenyl-1-pyrrolizinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



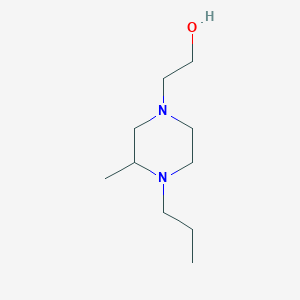
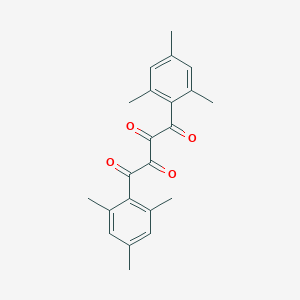
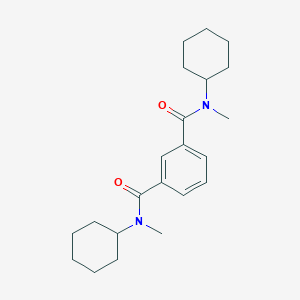
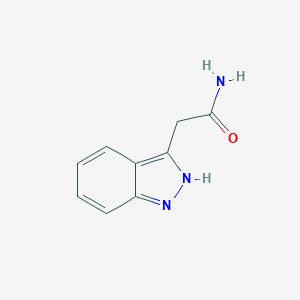
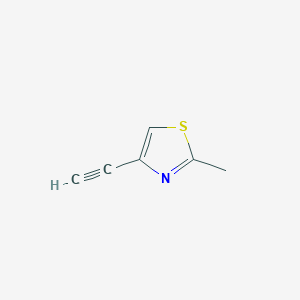
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
